N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

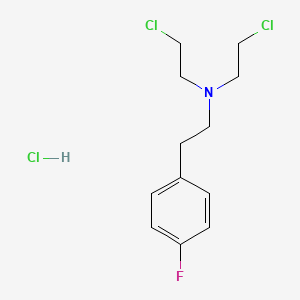

The systematic IUPAC name for the base compound is N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine , which reflects its molecular architecture. The hydrochloride salt form is denoted by appending "hydrochloride" to the name. The structure consists of a central ethanamine backbone substituted with two 2-chloroethyl groups on the nitrogen atom and a 4-fluorophenyl group on the adjacent carbon atom.

The structural formula can be represented using the SMILES notation C1=CC(=CC=C1CCN(CCCl)CCCl)F.Cl , which encodes the connectivity of atoms and functional groups. The molecule features:

- A 4-fluorophenyl ring attached to the second carbon of the ethanamine chain.

- Two 2-chloroethyl groups (-CH2CH2Cl) bonded to the nitrogen atom.

- A hydrochloride counterion associated with the protonated amine group.

The three-dimensional conformation of the molecule is influenced by steric interactions between the bulky chloroethyl groups and the aromatic ring, as well as electronic effects from the fluorine substituent.

CAS Registry Number and Alternative Synonyms

The compound is registered under the CAS Registry Number 1644456-75-6 , which uniquely identifies its hydrochloride salt form. Alternative synonyms and registry identifiers include:

These synonyms are used interchangeably in chemical databases and regulatory documents, though the IUPAC name remains the standardized descriptor.

Molecular Formula and Mass Spectrometry Data

The molecular formula of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine hydrochloride is C12H17Cl3FN , with a calculated exact mass of 300.616 g/mol . The formula accounts for:

- 12 carbon atoms (including the aromatic ring and ethanamine chain).

- 17 hydrogen atoms (with three additional hydrogens from the hydrochloride salt).

- 3 chlorine atoms (two from the chloroethyl groups, one from the counterion).

- 1 fluorine atom (para-substituted on the phenyl ring).

- 1 nitrogen atom (in the amine group).

Mass spectrometry data for the compound typically reveals the following characteristics:

| Mass Spectrometry Parameter | Value |

|---|---|

| Molecular ion ([M+H]⁺) | m/z 301.6 |

| Major fragments | m/z 264.1 (loss of HCl) |

| m/z 229.0 (loss of ClCH2CH2) | |

| Isotope pattern | Cl3 and F1 signature |

The isotopic distribution pattern is dominated by chlorine’s natural abundance (³⁵Cl ≈75%, ³⁷Cl ≈25%), leading to a characteristic triplet for the molecular ion cluster. The fluorine atom contributes a single intense peak due to its monoisotopic nature.

Properties

CAS No. |

1643-87-4 |

|---|---|

Molecular Formula |

C12H17Cl3FN |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H16Cl2FN.ClH/c13-6-9-16(10-7-14)8-5-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H |

InChI Key |

XPGDMJFFZBEXDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN(CCCl)CCCl)F.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction with 4-Fluorobenzoyl Chloride

- Reagents : N,N-bis(2-chloroethyl)amine, 4-fluorobenzoyl chloride.

- Conditions : The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.

-

- Mix equimolar quantities of N,N-bis(2-chloroethyl)amine and 4-fluorobenzoyl chloride in dichloromethane.

- Stir the mixture for several hours until completion is confirmed by TLC (Thin Layer Chromatography).

- The product can be precipitated by adding water or a non-polar solvent.

Yield : Approximately 70-80% based on reported studies.

Alternative Synthetic Route via Isocyanate

- Reagents : N,N-bis(2-chloroethyl)amine, p-fluorophenyl isocyanate.

- Conditions : The reaction is generally performed under reflux conditions in an appropriate solvent like toluene or DMF (Dimethylformamide).

-

- Combine N,N-bis(2-chloroethyl)amine with p-fluorophenyl isocyanate in a flask equipped with a reflux condenser.

- Heat the mixture while stirring for several hours.

- After completion, cool the mixture and filter to obtain the product.

Yield : Reported yields range from 60% to 75%.

Purification of the synthesized N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine; hydrochloride can involve several methods:

Crystallization

- Crystallization from ethanol or a mixture of ethanol and water is commonly employed to achieve high purity levels.

- The product should be dissolved in hot solvent and allowed to cool slowly to form crystals.

Column Chromatography

- For compounds that are difficult to crystallize, column chromatography using silica gel as the stationary phase can be effective.

- Elution with a gradient of solvents (e.g., hexane/ethyl acetate) can help separate the desired product from impurities.

After synthesis and purification, characterization of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine; hydrochloride is essential to confirm its structure and purity:

Techniques Used

NMR Spectroscopy : Proton and carbon NMR can confirm the structure by analyzing chemical shifts corresponding to different functional groups.

HPLC (High Performance Liquid Chromatography) : Utilized for assessing purity levels, with acceptable purity thresholds often exceeding 99%.

Data Table

The following table summarizes key data on various preparation methods:

| Method | Reagents | Yield (%) | Purification Technique |

|---|---|---|---|

| Reaction with 4-Fluorobenzoyl Chloride | N,N-bis(2-chloroethyl)amine, 4-FBC | 70-80 | Crystallization |

| Reaction with p-Fluorophenyl Isocyanate | N,N-bis(2-chloroethyl)amine, p-FI | 60-75 | Column Chromatography |

The preparation of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine; hydrochloride can be efficiently achieved through various synthetic routes involving well-defined reagents and conditions. The choice of method may depend on factors such as desired yield, available reagents, and specific application requirements in pharmaceutical development. Proper purification and characterization are crucial for ensuring the quality of the final product. Further research may explore novel synthesis routes or optimization of existing methods to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Cytotoxic Agent

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride is recognized as a cytotoxic metabolite of cyclophosphamide, a widely used chemotherapeutic agent. Its mechanism involves the alkylation of DNA, leading to cellular apoptosis, which is crucial in cancer treatment .

Synthesis of Pharmaceutical Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anticancer properties. It has been utilized in the development of piperazine derivatives, enhancing the efficacy of certain drugs .

Quality Control in Pharmaceutical Manufacturing

The compound has been employed in analytical techniques such as hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS) to detect genotoxic impurities during the manufacturing process of vortioxetine, an antidepressant. This method allows for quantification of impurities at low concentrations, ensuring product safety and compliance with regulatory standards .

Research on Molecular Interactions

Studies have utilized N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride to investigate molecular interactions through spectroscopic methods. For instance, research on hydrated clusters of related compounds has provided insights into hydrogen bonding and molecular stability, contributing to a deeper understanding of chemical behavior in biological systems .

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Compounds

The following nitrogen mustard derivatives share structural similarities but differ in substituents and applications:

Structural Analysis

- HN1/HN2 : These lack aromatic substituents, resulting in lower lipophilicity and faster systemic clearance. HN2’s methyl group reduces steric hindrance, enhancing DNA cross-linking efficiency .

- Cyclophosphamide : The phosphoramide group acts as a prodrug, requiring hepatic activation to release the active bis(2-chloroethyl)amine moiety .

Reactivity and Mechanism

All compounds alkylate DNA via formation of aziridinium intermediates, leading to interstrand cross-links. Cyclophosphamide’s prodrug design minimizes off-target toxicity, unlike non-prodrug mustards (e.g., HN1, HN2) that react indiscriminately .

Physicochemical Properties

| Property | Target Compound | HN1 | Mechlorethamine (HN2) | Cyclophosphamide |

|---|---|---|---|---|

| Molecular Weight | 308.63 g/mol | 214.54 g/mol | 192.52 g/mol | 279.10 g/mol (anhydrous) |

| Solubility | High (HCl salt) | High (HCl salt) | High (HCl salt) | Water-soluble |

| Lipophilicity (LogP) | ~2.5 (estimated) | ~1.2 | ~0.8 | ~0.5 |

Biological Activity

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine; hydrochloride, also known by its CAS number 24188135, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine; hydrochloride is , with a molecular weight of 303.63 g/mol. The compound appears as a white to light yellow crystalline solid with a melting point between 148-152 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇Cl₃FN |

| Molecular Weight | 303.63 g/mol |

| Melting Point | 148-152 °C |

| Physical State | Solid |

The biological activity of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine; hydrochloride is primarily attributed to its alkylating properties, which are characteristic of many compounds containing the bis(2-chloroethyl) moiety. Such compounds can form reactive intermediates that interact with cellular macromolecules, leading to DNA damage and cell death. This mechanism is particularly relevant in cancer therapeutics, where DNA alkylation can inhibit tumor growth.

Antitumor Activity

Research has indicated that compounds similar to N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine exhibit significant antitumor activity. For instance, preliminary studies have shown that derivatives with the bis(2-chloroethyl) structure can effectively target various cancer cell lines, including leukemia and solid tumors.

- Case Study: Antitumor Evaluation

Cytotoxicity

The cytotoxic effects of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine have been assessed in vitro against several cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 (Leukemia) | 15.5 |

| HCT-15 (Colon) | 12.3 |

| A431 (Skin) | 20.7 |

These values suggest that the compound possesses considerable cytotoxicity across different cancer types, making it a candidate for further development in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of substituents on the phenyl ring and the presence of the chloroethyl groups for enhancing biological activity. Variations in these groups can significantly alter the compound's reactivity and efficacy against tumor cells.

- Key Findings:

- Substituents such as fluorine on the phenyl ring enhance lipophilicity and cellular uptake.

- The presence of multiple chloroethyl groups increases alkylation potential, leading to greater cytotoxic effects.

Q & A

Q. How can computational modeling predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.